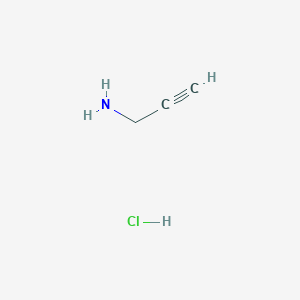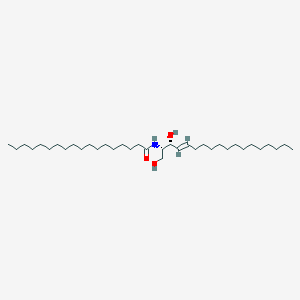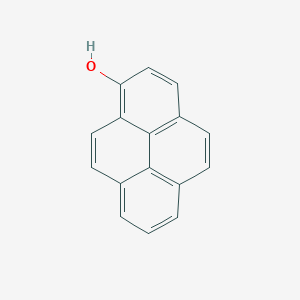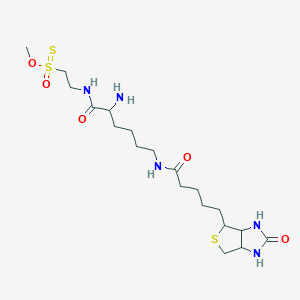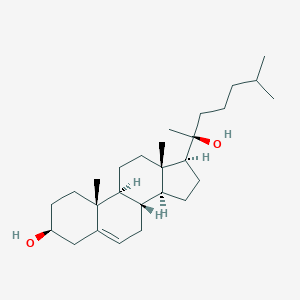
20-Hydroxycholesterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-hydroxycholesterol is an oxysterol that is cholesterol substituted by a hydroxy group at position 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid.
20-Hydroxycholesterol is a natural product found in Bombyx mori and Homo sapiens with data available.
Wissenschaftliche Forschungsanwendungen
Geflügelwissenschaft
20S wurde auf seine Auswirkungen auf die Proliferation und Differenzierung von Satellitenzellen bei Broilern untersucht . Satellitenzellen sind entscheidend für das Muskelwachstum und die Regeneration. Die Studie ergab, dass 20S die Proliferation und Differenzierung dieser Zellen möglicherweise beeinflussen könnte, was Auswirkungen auf die Geflügelindustrie haben könnte .
Osteogene Differenzierung
20S ist als eines der natürlich vorkommenden osteogenen Cholesterinderivate bekannt, da es die osteogene Differenzierung induzieren kann . Dies bedeutet, dass es die Umwandlung bestimmter Zellen in knochenbildende Zellen stimulieren kann, was potenzielle Anwendungen bei der Behandlung von Knochenerkrankungen oder -verletzungen haben könnte .
Chemoproteomik
20S wurde in der Chemoproteomik eingesetzt, einem Forschungsbereich, der die Wechselwirkungen zwischen Proteinen und kleinen Molekülen wie 20S untersucht . Eine strukturell präzise Chemoproteomik-Sonde für 20S wurde entwickelt, um eine Karte seiner proteomweiten Ziele in den Membranen lebender Zellen zu liefern . Dies könnte dazu beitragen, neue Dimensionen der OHC-Aktivität aufzudecken und umsetzbare Ziele für die molekulare Therapie zu identifizieren .
Immunantwort
Forschungen haben gezeigt, dass mit 20S interagierende Proteine mit bestimmten Prozessen der Immunantwort zusammenhängen . <a data-citationid="d922da67-7e5f-09bb-f03c-940cc785ad6c-30-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/346668
Wirkmechanismus
Target of Action
20-Hydroxycholesterol (20S-OHC) is a human metabolite of cholesterol . It has been identified as an endogenous ligand for the sigma-2 receptor , which had previously been considered an orphan receptor . This receptor is known to play a role in various cellular processes, including cell proliferation and survival .
Mode of Action
20S-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway . This means that it binds to a site on the receptor that is distinct from the primary active site, leading to a change in the receptor’s conformation and enhancing its activity . This interaction with the Hedgehog signaling pathway has implications in cancer research .
Biochemical Pathways
The primary biochemical pathway affected by 20S-OHC is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and survival . By acting as an allosteric activator of this pathway, 20S-OHC can influence these cellular processes .
Pharmacokinetics
As a cholesterol metabolite, it is likely that it follows similar metabolic pathways as cholesterol .
Result of Action
The activation of the Hedgehog signaling pathway by 20S-OHC can lead to changes in cell differentiation, growth, and survival . This has potential implications in various health conditions, including cancer . For example, the activation of this pathway has been associated with the proliferation of cancer cells .
Action Environment
The action of 20S-OHC can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the activity of the Hedgehog signaling pathway . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially influence the stability and efficacy of 20S-OHC .
Biochemische Analyse
Biochemical Properties
20-Hydroxycholesterol has been found to be an allosteric activator of the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, cell differentiation, and tissue polarity . It interacts with proteins such as Smoothened (Smo), a G protein-coupled receptor that is a key player in the Hedgehog signaling pathway .
Cellular Effects
20-Hydroxycholesterol has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation and differentiation of chicken satellite cells at high concentrations . It also plays a role in the regulation of muscle development, which is crucial for maintaining efficient growth and development in meat-type chickens .
Molecular Mechanism
20-Hydroxycholesterol exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway . This activation has implications in cancer research .
Temporal Effects in Laboratory Settings
Oxysterols, including 20-Hydroxycholesterol, are known to play key roles in central nervous system functioning, immune cell response, cell death, or migration and are involved in age-related diseases, cancers, autoimmunity, or neurological disorders .
Dosage Effects in Animal Models
Studies on related oxysterols have shown that they can have varying effects at different dosages .
Metabolic Pathways
20-Hydroxycholesterol is involved in the cholesterol metabolism pathway . It is a product of the oxidation of cholesterol and plays a role in the regulation of cholesterol homeostasis .
Transport and Distribution
20-Hydroxycholesterol is transported to the Golgi apparatus in a process that depends on ATP levels, temperature, and lysosome function . This suggests that it may be distributed within cells through a vesicular pathway .
Subcellular Localization
20-Hydroxycholesterol selectively accumulates in the Golgi membrane . This subcellular localization may influence its activity or function within the cell .
Eigenschaften
CAS-Nummer |
516-72-3 |
|---|---|
Molekularformel |
C27H46O2 |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
MCKLJFJEQRYRQT-MGNSQDQZSA-N |
SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Isomerische SMILES |
CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Kanonische SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
516-72-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


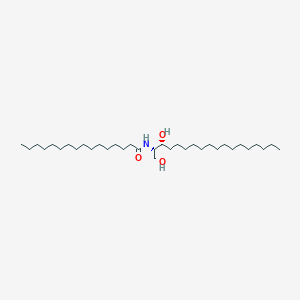

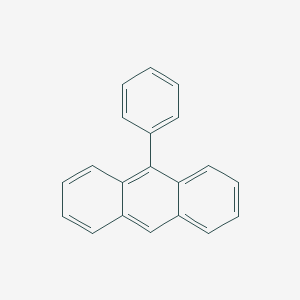


![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)


